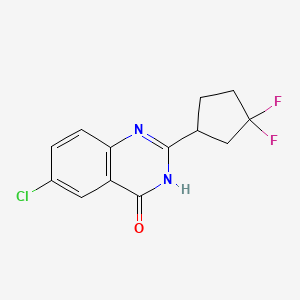![molecular formula C17H19N5O2 B7356649 2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one](/img/structure/B7356649.png)
2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one, commonly known as MPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. MPQ belongs to the class of quinazoline derivatives and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of MPQ is not fully understood. However, several studies have shown that MPQ exerts its biological activities by inhibiting various enzymes and signaling pathways. MPQ has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. MPQ has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MPQ has been found to have several biochemical and physiological effects. MPQ has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MPQ has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, MPQ has been shown to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of MPQ is its potent biological activity. MPQ has been found to be effective in the treatment of various diseases at low concentrations. Additionally, MPQ has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of MPQ is its complex synthesis process, which can make it difficult to produce large quantities of the compound.
将来の方向性
There are several future directions for the research on MPQ. One of the potential areas of research is the development of more efficient synthesis methods for MPQ. Additionally, further studies are needed to fully understand the mechanism of action of MPQ and its potential use in the treatment of various diseases. Further research is also needed to evaluate the pharmacokinetics and pharmacodynamics of MPQ in animal models and clinical trials. Finally, the potential use of MPQ in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成法
The synthesis of MPQ is a complex process that involves several steps. The most commonly used method for the synthesis of MPQ is the reaction of 2-(2-methylpyrazol-3-yl) acetonitrile with 2,3-epoxypropylamine in the presence of a catalyst. The reaction yields 2-(2-methylpyrazol-3-yl)-3-(2,3-epoxypropoxy)propylamine, which is further reacted with 2-aminobenzoic acid to form MPQ.
科学的研究の応用
MPQ has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that MPQ possesses potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. MPQ has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, MPQ has been shown to have cardioprotective effects and can potentially be used in the treatment of cardiovascular diseases.
特性
IUPAC Name |
2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-22-14(6-8-19-22)15-11(7-9-24-15)10-18-17-20-13-5-3-2-4-12(13)16(23)21-17/h2-6,8,11,15H,7,9-10H2,1H3,(H2,18,20,21,23)/t11-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRWYPVOYFFJGT-XHDPSFHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide](/img/structure/B7356575.png)
![6-[(E)-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356591.png)
![N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)
![2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one](/img/structure/B7356605.png)
![6-[2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356616.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)

![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
![1-[[3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B7356655.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid](/img/structure/B7356661.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)
![3-[1-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356671.png)
